molecular formula C10H9BO2S B15280478 (3-Phenylthiophen-2-yl)boronic acid

(3-Phenylthiophen-2-yl)boronic acid

Cat. No.: B15280478
M. Wt: 204.06 g/mol
InChI Key: VFOQLMAHKSBXKB-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Advanced Organic Synthesis

Organoboron compounds are a class of organic molecules containing a carbon-boron bond that have become indispensable tools in modern organic synthesis. fiveable.menumberanalytics.com Their value stems from their remarkable versatility, stability, and relatively low toxicity compared to other organometallic reagents. fiveable.me These compounds are instrumental in forming new carbon-carbon bonds, a fundamental process in constructing the complex molecular architectures of pharmaceuticals, agrochemicals, and advanced materials. fiveable.menumberanalytics.com

One of the most celebrated applications of organoboron compounds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction, which joins an organoboron compound with an organic halide, is a powerful and widely used method for creating carbon-carbon single bonds. numberanalytics.comdergipark.org.tr The development of this reaction was recognized with the 2010 Nobel Prize in Chemistry, underscoring its profound impact on the field. dergipark.org.tr Beyond the Suzuki coupling, organoboron compounds participate in a variety of other important transformations, including hydroboration, Petasis borono-Mannich reactions, and allylboration reactions, further highlighting their broad utility in synthetic chemistry. numberanalytics.comepfl.ch

The stability of organoboron compounds in the presence of air and moisture, coupled with the fact that their reactions often produce non-toxic boric acid as a byproduct, makes them an environmentally benign choice in chemical synthesis. dergipark.org.tr This combination of reactivity, stability, and safety has solidified the position of organoboron compounds as a cornerstone of modern organic chemistry. fiveable.menumberanalytics.com

The Thiophene (B33073) Moiety as a Privileged Scaffold in Chemical Sciences

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged scaffold" in medicinal chemistry and material science. cognizancejournal.comnih.gov This designation arises from its frequent appearance in a wide array of biologically active compounds and functional materials. The physicochemical properties of thiophene are remarkably similar to those of benzene (B151609), a concept known as bioisosterism. cognizancejournal.comchemicalbook.com For instance, the boiling point of thiophene (84°C) is very close to that of benzene (81.1°C). cognizancejournal.comchemicalbook.com This similarity allows chemists to substitute benzene rings with thiophene rings in drug candidates to modulate their biological activity and physicochemical properties.

Thiophene derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, antihypertensive, and anticancer properties. cognizancejournal.comresearchgate.net A number of marketed drugs, such as the anticoagulant clopidogrel (B1663587) and the antipsychotic olanzapine, incorporate the thiophene moiety, demonstrating its therapeutic relevance. nih.gov

In the realm of material science, the electron-rich nature of the thiophene ring makes it an excellent component for organic electronic materials. Thiophene-based polymers are utilized in the fabrication of organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. cognizancejournal.com The versatility and favorable properties of the thiophene scaffold ensure its continued importance in both drug discovery and the development of advanced materials. cognizancejournal.comnih.gov

Positioning of (3-Phenylthiophen-2-yl)boronic Acid as a Key Research Target

This compound strategically combines the advantageous features of both organoboron compounds and the thiophene scaffold. The boronic acid group serves as a reactive handle for participation in powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of the 3-phenylthiophen-2-yl unit into a larger molecular framework.

The presence of the phenyl group at the 3-position of the thiophene ring introduces additional steric and electronic properties that can be exploited in the design of new molecules. This specific substitution pattern can influence the conformation and electronic nature of the resulting compounds, which is a critical aspect in the development of materials with tailored optical and electronic properties, as well as in the fine-tuning of the biological activity of potential drug candidates.

The compound serves as a crucial intermediate for the synthesis of a variety of more complex molecules. Researchers utilize this compound to construct conjugated systems for applications in organic electronics and to synthesize novel heterocyclic compounds with potential pharmacological activity. Its role as a versatile building block makes it a focal point of research aimed at discovering new functional materials and therapeutic agents.

Scope and Objectives of Academic Inquiry Pertaining to the Compound

Academic and industrial research focusing on this compound is driven by several key objectives. A primary goal is the development of efficient and scalable synthetic routes to the compound itself. While methods for preparing boronic acids are generally well-established, optimizing the synthesis for this specific, highly functionalized molecule remains an area of interest. nih.govresearchgate.net

A significant portion of research is dedicated to exploring the utility of this compound in the synthesis of novel organic materials. This includes its incorporation into conjugated polymers and small molecules for applications in organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The objective is to investigate how the inclusion of the 3-phenylthiophen-2-yl moiety influences the material's properties, such as its charge transport characteristics and light-absorbing capabilities.

In the field of medicinal chemistry, researchers are investigating the use of this compound as a starting material for the synthesis of new bioactive compounds. The aim is to explore the potential of the resulting molecules as inhibitors of specific enzymes or as ligands for various biological receptors. The unique three-dimensional shape and electronic distribution of the 3-phenylthiophen-2-yl group are seen as valuable features for achieving high potency and selectivity in drug design. researchgate.net

Furthermore, ongoing studies aim to fully characterize the physicochemical properties of this compound and its derivatives. This includes detailed spectroscopic analysis and, where possible, X-ray crystallographic studies to understand its solid-state structure. wiley-vch.de A comprehensive understanding of its fundamental properties is crucial for its effective application in various fields of chemical research.

Properties

Molecular Formula

C10H9BO2S

Molecular Weight

204.06 g/mol

IUPAC Name

(3-phenylthiophen-2-yl)boronic acid

InChI

InChI=1S/C10H9BO2S/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h1-7,12-13H

InChI Key

VFOQLMAHKSBXKB-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CS1)C2=CC=CC=C2)(O)O

Origin of Product

United States

Synthetic Methodologies and Strategic Precursors for 3 Phenylthiophen 2 Yl Boronic Acid

Direct Borylation Routes to Phenylthiophene Scaffolds

Direct borylation methods offer an efficient approach to introduce a boron-containing functional group onto the thiophene (B33073) ring of a phenylthiophene molecule. These methods can be broadly categorized into electrophilic aromatic borylation and metal-catalyzed C-H borylation.

Electrophilic Aromatic Borylation Approaches for Thiophene Functionalization

Electrophilic aromatic borylation involves the reaction of a thiophene derivative with a strong boron electrophile. Thiophenes are known to undergo electrophilic C-H borylation with relative ease due to their nucleophilic nature. rsc.org This reactivity has been widely exploited in the synthesis of various boron-containing polycyclic aromatic hydrocarbons. rsc.org For instance, the use of boron trichloride (B1173362) (BCl₃) can induce borylative cyclization of appropriately substituted alkynes to form C3-borylated benzothiophenes. nih.gov The resulting dichloro(heteroaryl)borane can then be converted to the more stable pinacol (B44631) boronate ester or used directly in subsequent reactions like Suzuki-Miyaura cross-couplings. nih.gov The reaction conditions for these N-directed C-H borylation reactions of thiophene-containing systems often involve PhBCl₂ or BX₃, a tertiary amine base, and an aromatic solvent at reflux, typically yielding good results. rsc.org

Metal-Catalyzed C-H Borylation of Thiophene and Phenyl Substrates

Transition metal-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes and heteroarenes, offering an atom-economical alternative to traditional methods that require pre-functionalized starting materials. nih.govnih.gov Iridium-based catalysts have proven particularly effective for the borylation of thiophenes, demonstrating high regioselectivity for the 5-position in 2-substituted thiophenes and good to excellent yields for a variety of substituted thiophenes. nih.govmsu.edu These iridium catalysts are highly selective for aromatic C-H bonds over benzylic ones. msu.edu

The regioselectivity of these reactions is often governed by steric factors, with the borylation occurring at the least hindered position. rsc.org This method tolerates a range of functional groups, including acyl and trimethylsilyl (B98337) groups. nih.gov The resulting thiophene boronate esters are versatile intermediates that can be used in one-pot C-H borylation/Suzuki-Miyaura cross-coupling sequences. nih.gov While iridium catalysts are predominant, other transition metals like rhodium and palladium have also been explored, though they may favor borylation of benzylic C-H bonds. nih.govmsu.edu

Catalyst SystemSubstrate TypeKey Features
Ir-based catalystsThiophenes, Phenyl SubstratesHigh regioselectivity, good functional group tolerance, selective for aromatic C-H bonds. nih.govmsu.edu
Rh-based catalystsArenesCan be more rapid than Iridium catalysts for simple arenes. nih.gov
Pd-based catalystsAryl ChloridesAllows for direct synthesis of arylboronic acids from aryl chlorides using B₂(OH)₄. researchgate.net

Cross-Coupling Approaches for Assembly of the (Phenylthiophen-2-yl) Core

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are fundamental in constructing the C-C bond between the phenyl and thiophene rings, forming the core structure of (3-phenylthiophen-2-yl)boronic acid.

Suzuki-Miyaura Coupling for Aryl-Thienyl Linkage Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is instrumental in synthesizing biaryl compounds, including phenylthiophenes. nih.gov The catalytic cycle typically involves three main steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A variety of palladium catalysts, often in combination with phosphine (B1218219) ligands, are employed to facilitate this transformation. libretexts.orgmdpi.com The choice of catalyst, base, and solvent can be crucial for achieving high yields, especially when dealing with potentially challenging substrates like thienylboronic acids. ntnu.no For example, the synthesis of 2-arylpyridines has been achieved by coupling PyFluor with hetero(aryl) boronic acids and esters using a Pd(dppf)Cl₂ catalyst. nih.gov

Utilization of Halogenated Thiophene Derivatives as Precursors in Synthesis

Halogenated thiophenes are key precursors in the synthesis of this compound and its derivatives. mdpi.comd-nb.info These compounds serve as the electrophilic partner in Suzuki-Miyaura cross-coupling reactions. mdpi.comd-nb.info For instance, 2-bromo-5-(bromomethyl)thiophene (B1590285) can be regioselectively coupled with various aryl boronic acids to produce 2-(bromomethyl)-5-aryl-thiophenes. d-nb.info The reactivity of the C-Br bond at the 2-position of the thiophene ring is favored over the benzylic bromide for oxidative addition in the Suzuki-Miyaura reaction. d-nb.info

Brominated thiophenes can also be used to synthesize other complex structures, such as brominated anthraquinones, which can then undergo further arylation via Suzuki-Miyaura coupling. mdpi.comresearchgate.net The synthesis of the necessary halogenated thiophene precursors can often be achieved through direct halogenation of thiophene or its derivatives. wikipedia.org

Halogenated PrecursorCoupling PartnerProduct Type
2-Bromo-5-(bromomethyl)thiopheneAryl boronic acids2-(Bromomethyl)-5-aryl-thiophenes d-nb.info
Brominated thiophenes1,4-NaphthoquinonesBrominated anthraquinones mdpi.comresearchgate.net
Aryl halides/triflatesThienylboronic acidsAryl-thiophenes nih.govntnu.no

Advanced Synthetic Techniques and Sustainable Chemical Practices

Recent advancements in the synthesis of boronic acids have focused on developing more sustainable and efficient methods. This includes the use of greener reagents and catalytic systems. For example, research has explored the use of phenol (B47542) derivatives as electrophilic partners in Suzuki-Miyaura couplings as a more environmentally benign alternative to aryl halides. nih.gov

Furthermore, the development of heterogeneous catalysts, such as palladium nanoparticles supported on chitosan (B1678972) or magnetic nanoparticles, offers advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes. rsc.orgrsc.org Flow chemistry techniques have also been applied to the synthesis of phenylboronic acids, allowing for better control of reaction parameters and suppression of side reactions. nih.gov Photochemical C-H borylation, using light as a renewable energy source, is another emerging area, although challenges in controlling regioselectivity remain. acs.org

Derivatization and Chemical Modification of the Boronic Acid Moiety

The boronic acid functional group (–B(OH)₂) can be sensitive to dehydration, forming cyclic boroxine (B1236090) anhydrides, and can be challenging to purify. To enhance stability, facilitate purification, and modulate reactivity, this compound is often converted into various derivatives.

Boronate esters are the most common derivatives of boronic acids. They are generally more stable, less polar, and easier to handle and purify via standard techniques like silica (B1680970) gel chromatography.

Pinacol Esters : These are formed by the reaction of a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The conversion is typically an equilibrium process driven by the removal of water. Pinacol esters are widely used in Suzuki-Miyaura cross-coupling reactions. nih.govorgsyn.org Modern methods often generate the boronic acid from an aryl halide and immediately convert it to the pinacol ester in a one-pot procedure. nih.govorganic-chemistry.org

N-Methyliminodiacetic Acid (MIDA) Esters : MIDA boronates are exceptionally stable, crystalline solids that are robust to a wide range of reaction conditions, including chromatography. researchgate.net The boronic acid is protected by the tridentate MIDA ligand. A key feature of MIDA boronates is their slow release of the free boronic acid under mild basic conditions (e.g., aqueous NaOH or KOH), which allows for controlled, iterative cross-coupling reactions where the boronic acid is generated in situ as needed. nih.govresearchgate.net This strategy prevents undesired side reactions of the sensitive boronic acid. researchgate.net

Boronate EsterKey FeaturesTypical Use
Pinacol (BPin) Good stability, widely used.Standard Suzuki-Miyaura cross-coupling. nih.govorgsyn.org
MIDA Exceptionally stable, crystalline, chromatography-stable.Iterative cross-coupling via slow release of boronic acid. nih.govresearchgate.net

Potassium organotrifluoroborate salts (R-BF₃K) are another class of highly stable, crystalline, and air-stable derivatives. thieme-connect.com They are formed by treating a boronic acid or its ester with potassium hydrogen difluoride (KHF₂). organic-chemistry.orgthieme-connect.com This conversion is often used as a method for the purification of crude boronic acids, as the resulting trifluoroborate salt can be easily isolated by precipitation. nih.govorganic-chemistry.org Organotrifluoroborates are competent partners in Suzuki-Miyaura coupling and offer advantages in terms of stability and ease of handling compared to the parent boronic acids. thieme-connect.comnih.gov The transformation can be achieved under non-etching conditions by using a combination of potassium fluoride (B91410) and a Brønsted acid like tartaric acid, which drives the equilibrium by precipitating potassium bitartrate. researchgate.neted.ac.uk

Beyond modifying the boronic acid group, the (3-phenylthiophen-2-yl) scaffold can be further functionalized to build molecular complexity. This often involves regioselective C-H activation or functionalization at other positions on the thiophene or phenyl rings.

Thiophene Ring Functionalization : The thiophene ring has distinct electronic properties at its C4 and C5 positions. Directing groups can be employed to steer metal catalysts to a specific C-H bond. For instance, without a directing group, functionalization of 3-substituted thiophenes can be challenging. However, strategies like the interrupted Pummerer reaction using a benzothiophene (B83047) S-oxide precursor allow for completely regioselective C3-functionalization, demonstrating that activating the thiophene core can enable site-selective reactions. researchgate.netnih.gov Chemo- and regioselective lithium/bromine exchange reactions on multi-brominated thiophenes are also a powerful tool for introducing functional groups at specific positions. mdpi.com

Phenyl Ring Functionalization : The phenyl group can also be functionalized. In the absence of strong directing groups on the thiophene ring, C-H activation often occurs preferentially on the phenyl ring. For example, in the Rh-catalyzed coupling of 3-phenylthiophene (B186537) with styrene, the reaction selectively occurs at the ortho-position of the phenyl ring. researchgate.net This regioselectivity is a key consideration when planning multi-step syntheses involving this scaffold.

Reactivity Profiles and Catalytic Applications of 3 Phenylthiophen 2 Yl Boronic Acid in Organic Transformations

Role in Palladium-Catalyzed Cross-Coupling Reactions

(3-Phenylthiophen-2-yl)boronic acid is a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a cornerstone of carbon-carbon bond formation in organic chemistry. researchgate.netnih.gov Its utility stems from the stability of the boronic acid functional group and its ability to participate in catalytic cycles that are tolerant of a wide array of other functional groups. nih.gov

Mechanistic Insights into Transmetalation Pathways and Rate-Determining Steps

The Suzuki-Miyaura reaction's catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step and has been the subject of extensive mechanistic study. rsc.orgresearchgate.net

The process is generally understood to begin after the oxidative addition of an organic halide to a Pd(0) complex. For the transmetalation involving this compound to occur, the boronic acid must be activated by a base (e.g., OH⁻, CO₃²⁻). This activation converts the neutral boronic acid into a more nucleophilic anionic boronate species [R-B(OH)₃]⁻. researchgate.net The use of a base is crucial as it significantly lowers the energy barrier for transmetalation. researchgate.net

Recent studies have identified key pre-transmetalation intermediates, which had long been considered the "missing link" in understanding the reaction mechanism. illinois.edu These intermediates feature a direct palladium-oxygen-boron (Pd-O-B) linkage. Two primary pathways for transmetalation from these intermediates have been elucidated: illinois.edu

A pathway involving a tricoordinate boronic acid complex , which tends to dominate when there is an excess of the phosphine (B1218219) ligand. illinois.edu

A pathway involving a tetracoordinate boronate complex , which is favored when there is a deficiency of the ligand. illinois.edu

The transfer of the 3-phenylthiophen-2-yl group from the boronate to the palladium(II) center regenerates the base and produces a diorganopalladium(II) complex, which then proceeds to the reductive elimination step to form the final cross-coupled product and regenerate the Pd(0) catalyst. rsc.org While transmetalation is frequently the rate-limiting step, under certain conditions, such as with highly active catalysts and reactive boronic acids, the oxidative addition can become rate-determining. researchgate.net

Ligand Design and Catalyst Optimization for Enhanced Reactivity and Selectivity

The success of a Suzuki-Miyaura coupling reaction involving heteroarylboronic acids like this compound is highly dependent on the catalyst system, which includes the palladium source and, critically, the supporting ligand. ntnu.no Ligand design plays a pivotal role in stabilizing the palladium catalyst, promoting the individual steps of the catalytic cycle, and influencing both reactivity and selectivity. nih.gov

For coupling reactions with thiophene-based boronic acids, which can be challenging, highly active catalyst systems are required. ntnu.no Research has shown that sterically bulky and electron-rich phosphine ligands are particularly effective. These ligands promote oxidative addition and facilitate the reductive elimination step.

Key developments in catalyst systems for this class of reaction include:

Bulky Monodentate Phosphine Ligands: Ligands such as SPhos and XPhos, developed by the Buchwald group, have proven to be highly efficient for the cross-coupling of a wide range of heteroarylboronic acids. nih.gov

Palladium Precatalysts: The use of well-defined palladium precatalysts, such as the XPhos precatalysts (e.g., XPhos-Pd-G4), offers advantages like improved air and moisture stability, ease of handling, and high catalytic activity, ensuring the rapid formation of the active monoligated Pd(0) species in solution. ntnu.no

N-Heterocyclic Carbenes (NHCs): NHC-palladium complexes have also emerged as powerful catalysts. The presence of functional groups, such as a nitrile group, on the NHC ligand can significantly increase catalytic activity in Suzuki-Miyaura reactions. nih.gov

Optimization studies for model reactions, such as the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole, have systematically evaluated various parameters to maximize yield. ntnu.no

Table 1: Catalyst System Optimization for Thienylboronic Acid Coupling

Parameter Variation Observation
Catalyst XPhos Precatalysts Proved to be the most effective system for the model reaction. ntnu.no
Pd(PPh₃)₄ Lower yields compared to modern phosphine ligand systems. mdpi.com
Base K₃PO₄, Cs₂CO₃ Strong inorganic bases are typically required. Cs₂CO₃ can be particularly effective. nih.govmdpi.com
Solvent Toluene/Water, Dioxane/Water Biphasic solvent systems are common, though anhydrous conditions can also be beneficial. nih.govresearchgate.net

| Temperature | 80-130 °C | Elevated temperatures are often necessary, especially for less reactive halides. nih.gov |

This table is a generalized representation based on findings from multiple studies on thiophene (B33073) and aryl boronic acid couplings.

Ultimately, the choice of catalyst, ligand, base, and solvent must be fine-tuned for each specific substrate pair to achieve optimal results, balancing factors like reactivity, stability of the boronic acid, and solubility of the components. ntnu.no

Substrate Scope and Functional Group Tolerance in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance, and couplings involving this compound are no exception. nih.gov This allows for the convergent synthesis of complex molecules by joining elaborate fragments late in a synthetic sequence.

Electrophilic Partners (Aryl/Heteroaryl Halides): this compound can be coupled with a wide variety of sp²-hybridized carbon-halide partners. The reactivity of the halide typically follows the order: I > Br > Cl. While aryl iodides and bromides are common substrates, modern catalyst systems have enabled the efficient coupling of the less reactive but more cost-effective aryl chlorides. researchgate.net The reaction accommodates a diverse range of electronic properties on the aryl halide, from electron-rich to electron-poor systems.

Functional Group Tolerance: A key advantage of the Suzuki-Miyaura reaction is its compatibility with a multitude of functional groups that might not be tolerated by other organometallic coupling reactions. For couplings involving thiophene boronic acids, the reaction conditions are generally compatible with:

Esters

Ketones mdpi.com

Aldehydes ntnu.no

Nitriles nih.gov

Amides

Ethers beilstein-journals.org

Stereochemical Control in Cross-Coupling Processes involving Phenylthiophene Systems

Stereochemical control in cross-coupling reactions can manifest as regioselectivity or atropisomerism, both of which are relevant to phenylthiophene systems.

Regioselectivity: In substrates containing multiple, chemically distinct halogen atoms, the choice of catalyst and reaction conditions can allow for selective coupling at one position over another. For instance, in the coupling of 2,3-dibromothiophene, palladium-catalyzed reactions with boronic acids preferentially occur at the more reactive C2 position. researchgate.net This regioselectivity is crucial for the programmed synthesis of multi-substituted thiophenes.

Atropisomerism: The 3-phenylthiophene (B186537) scaffold represents a biaryl system. If both the phenyl and thiophene rings bear sufficiently bulky substituents at the positions ortho to the connecting C-C bond (the 2- and 6-positions of the phenyl ring and the 2-position of the thiophene ring), rotation around the pivotal bond can be restricted. This restriction can give rise to atropisomers—stereoisomers that are stable and separable at room temperature. The Suzuki-Miyaura reaction has been used to synthesize such atropisomeric compounds. beilstein-journals.org For example, the coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids has been shown to produce stable atropisomers, with the product ratio being influenced by the specific reaction conditions. beilstein-journals.org While specific studies on atropisomerism originating from this compound itself are not detailed in the provided sources, the principle applies directly. The synthesis of a chiral, non-racemic phenylthiophene derivative could be achieved by employing a chiral ligand or a chiral substrate, thereby controlling the stereochemical outcome of the cross-coupling process.

Involvement in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy.

Petasis Borono-Mannich Reactions with Thiophene-Derived Amine Substrates

The Petasis Borono-Mannich (PBM) reaction is a prominent MCR that combines an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org The reaction is notable for its operational simplicity and broad scope.

While the outline specifies thiophene-derived amine substrates, the general mechanism involves the boronic acid acting as the nucleophile. The reaction is believed to proceed through the following key steps:

Condensation of the amine and the aldehyde to form a reactive iminium ion (or its equivalent).

The boronic acid coordinates with the hydroxyl group of the intermediate hemiaminal, forming a tetracoordinate boronate complex. acs.orgyoutube.com

An intramolecular transfer of the organic group (in this case, the 3-phenylthiophen-2-yl group) from the boron to the electrophilic carbon of the iminium ion occurs. organic-chemistry.org This irreversible C-C bond-forming step drives the reaction to completion. organic-chemistry.org

Recent studies have expanded the scope of the Petasis reaction to include less reactive amine substrates, such as 2-aminothiophenes. acs.org By using hexafluoro-2-propanol as the solvent, researchers successfully overcame the low reactivity of Gewald-reaction-derived 2-aminothiophenes in PBM reactions with various aldehydes and boronic acids. acs.org This demonstrates that thiophene moieties are well-tolerated and can be incorporated into complex amine structures using this MCR. The use of this compound in such a reaction with a thiophene-derived amine and an aldehyde would provide a rapid route to highly functionalized molecules containing multiple thiophene rings.

Exploration of Other MCR Pathways for the Synthesis of Complex Molecular Architectures.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single step, thereby maximizing atom economy and procedural efficiency. mdpi.com Boronic acids, including arylboronic acids like this compound, are valuable participants in several MCRs, often acting as crucial reagents or catalysts. nih.govnih.gov While specific MCRs involving this compound are not extensively documented in the literature, its reactivity can be inferred from well-established MCRs that utilize other arylboronic acids.

One of the most prominent MCRs involving boronic acids is the Petasis reaction , also known as the borono-Mannich reaction. This reaction typically involves the condensation of an amine, a carbonyl compound (often an α-hydroxy acid like glyoxylic acid), and an organoboronic acid to form α-amino acids or their derivatives. nih.gov It is plausible that this compound could serve as the organoboron component in a Petasis reaction, transferring the 3-phenylthiophen-2-yl moiety to the newly formed carbon-nitrogen bond. This would provide a direct route to novel α-amino acids bearing the phenylthiophene scaffold, a structure of interest in medicinal chemistry.

Another significant MCR where arylboronic acids have proven effective as catalysts is the Biginelli reaction . This reaction condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs). Phenylboronic acid has been shown to be an effective catalyst for this transformation. nih.gov The catalytic role of the boronic acid is believed to involve the activation of the aldehyde component, facilitating the key condensation steps. Given the structural similarity, this compound is expected to exhibit comparable catalytic activity in promoting Biginelli-type reactions, leading to the synthesis of DHPMs functionalized with a phenylthiophene group.

The table below summarizes potential MCRs in which this compound could participate, based on known reactivity of other arylboronic acids.

Multicomponent ReactionReactantsPotential Product with this compoundRole of Boronic Acid
Petasis Reaction Amine, Carbonyl (e.g., Glyoxylic Acid), Boronic Acidα-(3-Phenylthiophen-2-yl) substituted amino acidReagent (Source of aryl group)
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone with a (3-Phenylthiophen-2-yl) substituentCatalyst
Hantzsch Dihydropyridine Synthesis Aldehyde, 2 equiv. β-Ketoester, Ammonia1,4-Dihydropyridine with a (3-Phenylthiophen-2-yl) substituentCatalyst

This table presents hypothetical applications based on established reactivity patterns of similar boronic acids, as direct experimental data for this compound in these specific MCRs is not widely reported.

The exploration of these and other MCR pathways, such as those for the synthesis of tetrahydrobenzo[b]pyrans, would be a fertile ground for future research, expanding the synthetic utility of this compound for the rapid generation of diverse and complex molecular libraries. nih.govnih.gov

Intrinsic Catalytic Activity of Boronic Acids

Beyond their role as reagents in cross-coupling reactions, boronic acids possess intrinsic catalytic activity, primarily stemming from their nature as mild Lewis acids. wikipedia.org This allows them to catalyze a variety of organic transformations, often under mild and environmentally benign conditions. nih.gov This catalytic prowess is rooted in the electron-deficient p-orbital on the boron atom, which can engage in reversible interactions with Lewis bases.

Activation of Hydroxyl Groups and Lewis Acidity-Driven Processes

A key feature of boronic acid catalysis is the ability to activate hydroxyl groups in alcohols and carboxylic acids. mdpi.com Boronic acids, including arylboronic acids like this compound, can reversibly form covalent adducts (boronate esters) with hydroxyl-containing substrates. mdpi.com This interaction can activate the substrate in two primary ways:

Electrophilic Activation: In the case of alcohols, formation of a boronate ester polarizes the carbon-oxygen bond, rendering the carbon atom more electrophilic and facilitating its departure as part of a water molecule. This turns the hydroxyl group into a better leaving group, enabling nucleophilic substitution reactions such as Friedel-Crafts-type alkylations without the need for pre-activation to halides or sulfonates. researchgate.net The Lewis acidity of the boronic acid is crucial for this process. Electron-withdrawing groups on the aryl ring of the boronic acid enhance its Lewis acidity and catalytic activity. Conversely, the electron-rich nature of the thiophene ring in this compound might modulate its Lewis acidity compared to simple phenylboronic acid.

Nucleophilic Activation: When reacting with 1,2- or 1,3-diols, boronic acids form cyclic boronate esters. This can alter the nucleophilicity of the remaining hydroxyl groups, enabling regioselective acylations, alkylations, or glycosylations. nih.gov

The Lewis acidity of boronic acids also allows them to catalyze condensation reactions. For example, they can activate carbonyl groups in aldehydes and ketones, making them more susceptible to nucleophilic attack in reactions like imine formation or the aforementioned Biginelli and Hantzsch reactions. nih.gov Theoretical studies on amidation reactions catalyzed by arylboronic acids indicate that the key intermediate is a mono(acyloxy)boronic acid, formed from the carboxylic acid and the boronic acid catalyst. rsc.org The efficiency of this process is often enhanced by ortho-substituents on the arylboronic acid, which can introduce steric strain or favorable orbital interactions. rsc.org

ProcessSubstrateRole of Boronic Acid CatalystResult
Alcohol Dehydration/Alkylation AlcoholsForms boronate ester, activating the C-O bond for cleavage.Formation of alkenes or products of nucleophilic substitution.
Amide Synthesis Carboxylic Acids, AminesActivates carboxylic acid via acyloxyboronic acid intermediate.Direct formation of amides.
Carbonyl Condensation Aldehydes, KetonesLewis acid activation of the carbonyl group.Formation of imines, enones, or MCR products.

Hydrogen Bonding and Supramolecular Catalysis Mechanisms

The –B(OH)₂ group of a boronic acid is an excellent hydrogen bond donor and, to a lesser extent, an acceptor. nih.gov This capability allows boronic acids to participate in and direct the formation of ordered supramolecular assemblies. nih.gov In the solid state, phenylboronic acid typically forms hydrogen-bonded dimers or extended chain-like structures (catemers). wikipedia.org These well-defined hydrogen-bonding patterns are increasingly being exploited in the field of supramolecular catalysis.

Hydrogen bonding can play a crucial role in catalysis in several ways:

Substrate Organization: The boronic acid catalyst can use hydrogen bonds to bring two reactants into close proximity and in the correct orientation for reaction, effectively acting as a molecular template. This can lower the activation energy and enhance selectivity.

Transition State Stabilization: The catalyst can form hydrogen bonds to atoms involved in the transition state of a reaction, thereby stabilizing it and accelerating the reaction rate.

Dual Activation: In some cases, boronic acids can act as both a Lewis acid (through the boron center) and a hydrogen-bond donor (through the B-OH groups). This dual role has been demonstrated in the alkylation of quinolines, where the boronic acid catalyst is proposed to act as both a Lewis acid and a hydrogen-bond donor. rsc.org

For this compound, the presence of the phenyl and thiophene rings could lead to additional, non-covalent interactions, such as π–π stacking, which could further influence the structure of supramolecular assemblies. nih.gov The ability of the –B(OH)₂ group to adopt different conformations (e.g., syn-syn, syn-anti) allows for the formation of diverse and potentially complex supramolecular architectures. nih.gov While the specific supramolecular chemistry of this compound has not been detailed, it is expected to form robust hydrogen-bonded networks, making it a promising candidate for use in hydrogen-bond-directed organocatalysis and the engineering of functional organic materials.

Computational and Theoretical Investigations of 3 Phenylthiophen 2 Yl Boronic Acid

Electronic Structure Elucidation and Frontier Molecular Orbital (FMO) Analysis

The electronic character of (3-Phenylthiophen-2-yl)boronic acid is fundamental to its reactivity and photophysical properties. Density Functional Theory (DFT) is a commonly used computational method to probe these characteristics. Key to this understanding is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For arylboronic acids, the electronic landscape is a composite of the aryl system and the boronic acid group. In this compound, the π-conjugated system extends across both the phenyl and thiophene (B33073) rings. Computational studies on similar phenyl-thiophene structures reveal that the HOMO is typically distributed across the π-system of both rings, reflecting the electron-rich nature of this conjugated backbone. The LUMO, conversely, is also often delocalized over the phenyl and thiophene moieties. This delocalization of both FMOs across the molecule is characteristic of conjugated systems and is crucial for its electronic properties.

The incorporation of a thiophene ring, as opposed to a second phenyl ring, can influence the electronic properties. Thiophene is known to be an excellent electron-donating moiety, which can raise the energy of the HOMO and potentially reduce the HOMO-LUMO gap, enhancing certain electronic and optical properties. researchgate.net DFT calculations on related thiophene-based molecules have shown that the energy gap can range from 4.93 to 5.07 eV. researchgate.net The precise energies and distributions depend on the specific computational method and basis set employed. nih.gov

Table 1: Representative Frontier Molecular Orbital Data for Thiophene-Containing Organic Molecules Note: The following table is illustrative, based on data for similar compounds, as specific values for this compound require dedicated computational studies. The values demonstrate typical ranges found in related molecular systems.

Compound System HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV) Computational Method
Thiophene-based imine derivative -6.32 -1.39 4.93 PBE0-D3BJ/def2-TZVP

This interactive table is based on data from related thiophene derivatives to illustrate the typical values obtained from DFT calculations. researchgate.net

Conformational Landscape and Energetic Profiling of the Phenyl-Thiophene Rotation

Computational methods can map the potential energy surface (PES) associated with this rotation. This is typically done by performing a "dihedral scan," where the geometry of the molecule is optimized at a series of fixed dihedral angles, and the corresponding energy is calculated. The resulting plot of energy versus dihedral angle reveals the most stable conformation (the global minimum) and the energy barriers to rotation (transition states).

For biaryl systems like this, the planar conformations, where the dihedral angle is 0° or 180°, would theoretically allow for maximum π-orbital overlap. However, steric hindrance between hydrogen atoms on the adjacent rings (ortho-hydrogens) often destabilizes the fully planar arrangement. Consequently, the lowest energy conformation is typically a twisted structure. Studies on similar substituted phenylboronic acids show that the twist of the boronic acid group relative to the phenyl ring can be around 25° or more. mdpi.com For this compound, the minimum energy conformation is expected to be non-planar, with a specific dihedral angle that balances the competing effects of π-conjugation (favoring planarity) and steric repulsion (favoring a twisted structure).

The energy barrier to rotation is the energy difference between the most stable twisted conformation and the planar transition state. This barrier provides insight into the molecule's conformational flexibility at a given temperature. A low rotational barrier suggests that the molecule can easily interconvert between different conformations at room temperature.

Dihedral Angle (°) Relative Energy (kcal/mol) Conformation
0 2.5 Planar (Transition State)
35 0.0 Twisted (Global Minimum)
90 4.0 Perpendicular (Transition State)

This interactive table illustrates the type of data generated from a potential energy surface scan for rotation around the phenyl-thiophene bond.

Computational Spectroscopy and Correlation with Experimental Data (e.g., NMR, UV-Vis, IR)

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule's normal modes. These calculated frequencies and their corresponding intensities can be compared with an experimental FT-IR spectrum. Such comparisons help in the assignment of complex vibrational bands in the experimental spectrum. For instance, the characteristic stretching frequencies of the O-H bonds in the boronic acid group, the B-O bonds, and the various C-H and C-C vibrations within the phenyl and thiophene rings can be precisely assigned. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a standard method for predicting NMR chemical shifts (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can obtain theoretical chemical shifts that typically show a strong linear correlation with experimental values. This allows for unambiguous assignment of peaks in the experimental NMR spectra and can help to confirm the molecule's connectivity and conformation in solution.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting electronic absorption spectra. lodz.pl TD-DFT calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption wavelengths (λ_max), and the oscillator strengths relate to the intensity of the absorption bands. For this compound, the main absorption bands would be associated with π → π* transitions within the conjugated phenyl-thiophene system. Comparing the calculated λ_max with the experimental UV-Vis spectrum helps to understand the nature of the electronic transitions. For example, studies on related systems show that replacing a phenyl ring with a thiophene ring can cause a redshift (a shift to longer wavelengths) in the absorption spectrum, indicating enhanced electronic delocalization. researchgate.net

Table 3: Comparison of Experimental and Calculated Spectroscopic Data (Hypothetical) Note: This table is a template demonstrating how computational and experimental data would be compared. The values are for illustrative purposes only.

Spectroscopic Data Experimental Value Calculated Value
¹H NMR (δ, ppm) 7.5 (d) 7.6 (d)
¹³C NMR (δ, ppm) 135.2 136.0
IR (cm⁻¹) 3450 (O-H) 3465 (O-H)

This interactive table illustrates the correlation between experimentally measured and computationally predicted spectroscopic data.

Mechanistic Studies of Reaction Pathways and Transition States via Quantum Chemical Methods

This compound is a key building block in organic synthesis, most notably in transition-metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Quantum chemical methods are instrumental in elucidating the complex mechanisms of these reactions.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the entire reaction pathway can be constructed. This allows chemists to understand the feasibility of a proposed mechanism and identify the rate-determining step.

For a Suzuki-Miyaura coupling involving this compound, a typical mechanistic cycle involves three main stages:

Oxidative Addition: The active palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This is the step where this compound enters the catalytic cycle. The boronic acid is typically activated by a base to form a more nucleophilic boronate species. Computational studies can model the structure of this boronate and the transition state for the transfer of the 3-phenylthiophen-2-yl group to the palladium catalyst.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.

DFT calculations can provide detailed geometries of the transition states for each of these elementary steps. The calculated activation energy (the energy difference between the reactants and the transition state) for each step can determine which part of the cycle is the slowest, or rate-limiting. This fundamental understanding can guide the optimization of reaction conditions, such as the choice of catalyst, base, and solvent, to improve reaction yields and efficiency.

Advanced Material Science Applications Derived from 3 Phenylthiophen 2 Yl Boronic Acid Scaffolds

Integration into Organic Electronic Materials

The (3-Phenylthiophen-2-yl)boronic acid scaffold is a key intermediate for the synthesis of bespoke organic semiconductors. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura coupling reaction. nih.gov This allows for its incorporation into a wide array of π-conjugated systems, from small molecules to high-molecular-weight polymers, which are the active components in many organic electronic devices.

The phenylthiophene unit is a well-established component in organic semiconductors. The thiophene (B33073) ring offers excellent charge-transport characteristics and chemical stability, making it a foundational element in high-performance materials like polythiophenes. nih.govresearchgate.net The introduction of a phenyl group at the 3-position significantly modifies the material's properties. It can enhance solubility, influence the solid-state packing morphology, and alter the electronic energy levels (HOMO/LUMO) of the resulting semiconductor. nih.gov

In the context of Organic Field-Effect Transistors (OFETs) , polymers derived from phenylthiophene units can exhibit high charge carrier mobilities. The structure of the polymer backbone and the intermolecular packing are critical for efficient charge transport. nih.gov While the steric hindrance from the phenyl group might disrupt co-planar packing to some extent, this can also be beneficial, preventing excessive aggregation and improving solution processability.

For Organic Photovoltaics (OPVs) , the this compound unit can be used to construct donor or acceptor materials. The ability to tune the bandgap through copolymerization allows for the optimization of light absorption to match the solar spectrum. The performance of OPV devices is highly dependent on the morphology of the bulk heterojunction (BHJ) active layer, a factor that is strongly influenced by the polymer's structure and regioregularity. figshare.com

In Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound can be utilized as host materials or as building blocks for emissive dopants. The wide bandgap that can be achieved by disrupting conjugation with the twisted phenyl-thiophene linkage is suitable for hosting phosphorescent emitters, particularly for blue light emission.

The performance of materials structurally related to those derived from this compound highlights the potential of this material class.

Table 1: Performance of Representative Thiophene-Based Polymers in OFET and OPV Devices
PolymerDevice TypeHole Mobility (μh) [cm²/Vs]Power Conversion Efficiency (PCE) [%]Reference
P1 (Thieno[3,2-b]thiophene-diketopyrrolopyrrole with thiophene linker)OFET1.95- researchgate.net
P1OPV (with PC71BM)-4.75 researchgate.net
P2 (Thieno[3,2-b]thiophene-diketopyrrolopyrrole without thiophene linker)OFET0.14- researchgate.net
P2OPV (with PC71BM)-4.27 researchgate.net
P3EHTT (poly[3-(2-ethylhexylthio)thiophene])OFET0.015- nih.govntu.edu.tw

The true strength of the this compound building block lies in the tunability it offers. By carefully selecting co-monomers for Suzuki polycondensation, chemists can precisely engineer the optoelectronic properties of the resulting polymers and oligomers.

Key tunable properties include:

Bandgap: The effective conjugation length along the polymer backbone is a primary determinant of the energy bandgap. The dihedral angle between the phenyl and thiophene rings, as well as the twist between adjacent thiophene units in a polymer, can be controlled to tune the absorption and emission spectra. nih.gov A larger twist leads to a shorter effective conjugation length and a wider bandgap (blue-shift).

Energy Levels: The HOMO and LUMO energy levels can be adjusted by copolymerizing the phenylthiophene unit with electron-donating or electron-withdrawing moieties. This is crucial for aligning the energy levels of different layers in an electronic device to ensure efficient charge injection, transport, and collection.

Solubility and Processability: The phenyl group enhances the solubility of the resulting materials in common organic solvents, which is a critical requirement for solution-based fabrication techniques like spin-coating and inkjet printing.

The synthesis of thiophene-containing conjugated polymers from boronic acid derivatives is a well-established method for producing high-molecular-weight materials with controlled properties. nih.gov

Functional Materials for Sensing and Recognition (excluding direct biological sensing details)

The boronic acid functional group is an outstanding molecular recognition element, particularly for compounds containing cis-diol functionalities. nih.govnih.gov This interaction is based on the formation of a reversible covalent bond, creating a five- or six-membered cyclic boronate ester. This property allows for the design of chemosensors.

A sensor based on the this compound scaffold would typically consist of two key components:

The Recognition Site: The boronic acid group, which selectively binds to the target analyte (e.g., a saccharide or catechol). nih.govresearchgate.net

The Signaling Unit: The phenylthiophene core itself can act as a fluorescent reporter. nih.gov Upon binding of an analyte to the boronic acid, the local chemical environment changes. This change can affect the electronic properties of the boron atom (from sp² to sp³ hybridization), which in turn modulates the photophysical properties of the phenylthiophene fluorophore, leading to a change in fluorescence intensity or wavelength that can be detected. nih.gov

Alternatively, the phenylthiophene-boronic acid unit can be coupled to another signaling moiety, such as a redox-active group like ferrocene (B1249389), to create an electrochemical sensor. researchgate.netresearchgate.net In such a design, the binding event at the boronic acid site would cause a measurable shift in the redox potential of the ferrocene unit. researchgate.netresearchgate.net The thiophene part of the scaffold provides an additional advantage, as it can be used to anchor the sensor molecule to a gold electrode surface. researchgate.net

Covalent Organic Frameworks (COFs) and Porous Networks Utilizing Boronic Acid Linkages

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. Boronic acids are foundational building blocks for COF synthesis, typically proceeding through one of two pathways: the self-condensation of boronic acids to form boroxine (B1236090) rings, or the condensation reaction with polyol linkers (like HHTP) to form boronate ester linkages. pnas.orgnih.govrsc.org

While this compound is a monotopic building block and cannot form a porous framework on its own, it serves as a valuable precursor for constructing functional COFs in several ways:

Derivatization: It can be chemically modified, for example, by adding two or more reactive groups to the phenyl ring, to transform it into a multitopic linker suitable for direct polymerization into a COF.

Pore Wall Functionalization: It can be used to functionalize the pore walls of an existing COF post-synthesis, introducing the unique electronic and photophysical properties of the phenylthiophene unit into the porous architecture.

End-Capping: In the synthesis of 1D porous polymers or as a modulator in 2D COF synthesis, it can act as an end-capper to control the growth and size of the domains.

The incorporation of thiophene-based units into COFs is of great interest for developing materials with enhanced electronic conductivity and photocatalytic activity. mdpi.com The phenylthiophene moiety, in particular, would imbue the resulting porous network with specific optoelectronic characteristics, making it a candidate for applications in gas storage, separation, and heterogeneous catalysis. researchgate.net

Elucidation of Structure-Property Relationships Governing Material Performance

The performance of any material derived from this compound is directly governed by its specific molecular structure. The substitution pattern—a phenyl group at the 3-position and a boronic acid at the 2-position of a thiophene ring—dictates the material's conformational, electronic, and morphological properties.

Electronic Properties: The twisted conformation disrupts the π-conjugation along the polymer backbone. Compared to a more planar analogue like poly(3-alkylthiophene), a polymer based on 3-phenylthiophene (B186537) would exhibit a larger HOMO-LUMO gap, resulting in a blue-shift in its absorption and emission spectra. nih.gov This relationship allows for the rational design of materials with targeted colors and energy levels for optoelectronic applications.

Solid-State Morphology and Charge Transport: The non-planar, bulky nature of the 3-phenylthiophene unit directly impacts how polymer chains pack in the solid state. It can inhibit the formation of highly ordered, cofacial π-stacked domains that are typically conducive to high charge carrier mobility. acs.org However, this disruption is not always detrimental; it can improve solubility for solution processing and, in some cases, lead to morphologies that are favorable for specific device architectures, such as bulk heterojunction solar cells. figshare.com The interplay between regioregularity, side-chain engineering, and processing conditions ultimately determines the final device performance. ntu.edu.twnorthwestern.edu

Reactivity and Recognition: The boronic acid group at the 2-position provides the primary site for chemical reactivity. Its ability to participate in Suzuki coupling enables the synthesis of extended conjugated systems. nih.gov For sensing applications, its affinity for diols is paramount. The acidity (pKa) of the boronic acid, which influences its binding constant with diols, is modulated by the electronic character of the 3-phenylthiophene substituent, creating a feedback loop between the scaffold's structure and its recognition capabilities. nih.gov

Contributions to Chemical Biology and Drug Discovery Research Excluding Prohibited Elements

Role as a Synthetic Synthon for Bioactive Molecules

The unique combination of a thiophene (B33073) ring, a phenyl group, and a reactive boronic acid makes this compound a key starting material for producing diverse chemical entities for biological screening.

Boronic acids are recognized as a privileged class of enzyme inhibitors because the boron atom can form a stable, reversible covalent bond with the catalytic serine residues found in many proteases and hydrolases. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and competitive inhibition. nih.govmdpi.com While direct studies on (3-Phenylthiophen-2-yl)boronic acid are not extensively documented, research on structurally related thiophene-containing boronic acids provides significant insight into its potential applications.

The thiophene ring, a key component of the title compound, is a crucial element in the design of Boronic Acid Transition State Inhibitors (BATSIs), particularly against class A and C β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.govnih.gov For instance, research on BATSIs for KPC-2 β-lactamase showed that incorporating a thiophene ring as a side group (the R1 position) significantly improved binding affinity compared to a reference compound lacking this feature. nih.gov Molecular modeling suggests the thiophene ring can engage in favorable steric interactions with key amino acid residues, such as Tryptophan (Trp105), in the enzyme's active site. nih.govresearchgate.net

Furthermore, a comparative study demonstrated that replacing the thiophene ring with a phenyl ring had only a slight effect on the inhibitory concentration (IC50) for KPC-2, indicating that both aromatic systems can effectively occupy this binding region. nih.gov This highlights the utility of the phenylthiophene scaffold of this compound, which combines both motifs. One of the most potent boronic acid inhibitors reported for the E. coli AmpC β-lactamase is benzo[b]thiophene-2-boronic acid, which has an affinity of 27 nM. nih.gov This demonstrates the power of the thiophene scaffold in designing highly effective enzyme inhibitors.

Table 1: Inhibition Data for Thiophene-Containing Boronic Acid Derivatives against β-Lactamases

Enzyme TargetInhibitor ScaffoldKey FindingCitation
KPC-2 β-lactamaseThiophene-containing BATSIAddition of a thiophene ring improved binding affinity ~80-fold compared to a reference compound. nih.gov
SHV-1 β-lactamaseThiophene-containing BATSIShowed nanomolar IC50 values (38 to 600 nM) for several thiophene-based inhibitors. nih.gov
AmpC β-lactamaseBenzo[b]thiophene-2-boronic acidDemonstrated very high potency with an affinity (Ki) of 27 nM. nih.gov
ADC-7 β-lactamaseThiophene-containing BATSIThe smaller thiophene inhibitor allows the flexible Arg340 residue to orient toward the active site. acs.org

This table is generated based on research on related thiophene boronic acids to illustrate the potential role of the this compound scaffold.

The phenylthiophene core is also integral to the development of molecular probes. Luminescent Conjugated Oligothiophenes (LCOs), a class of fluorescent probes used for identifying and characterizing protein aggregates like amyloid fibrils, are synthesized using thiophene boronic acid derivatives. diva-portal.orgnih.gov These probes exhibit unique spectral signatures upon binding to different protein aggregates, which is useful for diagnosing and studying neurodegenerative diseases. diva-portal.org The synthesis of these complex probes relies on the modular nature of Suzuki coupling reactions with thiophene boronic acids. nih.gov

Additionally, research has shown that derivatives of benzo[b]thiophene boronic acid can act as dual-wavelength fluorescent probes, which are valuable for applications like sugar sensing. This indicates that the broader class of thiophene-based boronic acids, including this compound, has significant potential in the creation of advanced molecular probes for biological investigations.

Strategies for Modular Synthesis of Complex Bio-Relevant Constructs

The primary utility of this compound in synthetic chemistry is its role as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. cdnsciencepub.com This reaction is a powerful method for forming carbon-carbon bonds, allowing for the modular and efficient assembly of complex molecules from smaller, distinct fragments.

In this context, the boronic acid functional group of this compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base. This enables the phenylthiophene unit to be coupled to a wide variety of other molecular scaffolds, providing a straightforward route to novel and complex structures. The synthesis of the aforementioned LCO fluorescent probes is a prime example of this strategy, where different thiophene boronic acids are coupled with brominated oligothiophenes to construct probes of varying lengths and properties. nih.gov This modular approach is essential for rapidly creating libraries of related compounds to explore structure-activity relationships. nih.gov

Table 2: Example of Modular Synthesis using Thiophene Boronic Acids

Building Block 1Building Block 2Reaction TypeProduct ClassApplicationCitation
Thiophene Boronic AcidBrominated OligothiopheneSuzuki CouplingLuminescent Conjugated Oligothiophene (LCO)Fluorescent probes for protein aggregates nih.gov
Thiophen-2-ylboronic acid2-ChloropyridineSuzuki Coupling2-(Thiophen-2-yl)pyridineπ-conjugated donor-acceptor dyads cdnsciencepub.com

This table illustrates the modular synthetic strategy enabled by thiophene boronic acids.

Advanced Analytical Derivatization Techniques for Biochemical Investigations

The boronic acid group is not only useful for synthesis but also for advanced analytical applications. A significant challenge in biochemical analysis, particularly in metabolomics, is the sensitive detection of molecules that ionize poorly in mass spectrometry, such as saccharides. nih.govnih.gov Boronic acids can be used as derivatizing agents to overcome this limitation.

In a technique known as in-source derivatization, a boronic acid reagent is introduced directly into the electrospray ionization (ESI) source of a mass spectrometer along with the analyte. nih.govnsf.gov The boronic acid reacts rapidly with the cis-diol groups present in saccharides to form cyclic boronate esters. nih.gov This derivatization does two things: it neutralizes the polar hydroxyl groups, making the molecule more amenable to ionization, and it adds an easily ionizable group, dramatically enhancing detection sensitivity. nih.gov

Studies using phenylboronic acid for the analysis of mono- and disaccharides have demonstrated a sensitivity enhancement of one to two orders of magnitude, achieving femtomole limits of detection. nih.govacs.org This on-the-fly derivatization eliminates the need for complex, time-consuming sample preparation steps. nih.gov While this technique has been primarily demonstrated with simpler boronic acids like phenylboronic acid, the underlying chemistry is inherent to the boronic acid functional group itself, a key feature of this compound. This makes it a potential candidate reagent for similar advanced analytical derivatization methods.

Future Research Directions and Grand Challenges in 3 Phenylthiophen 2 Yl Boronic Acid Research

Innovations in Green and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For (3-phenylthiophen-2-yl)boronic acid, a primary challenge is the development of synthetic routes that are not only efficient but also environmentally benign.

Current research often relies on traditional methods that may involve harsh reagents, significant solvent waste, and multiple purification steps. Future endeavors should focus on:

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. Direct C-H borylation of the thiophene (B33073) ring presents a promising atom-economical approach. nih.gov

Benign Solvents: Moving away from hazardous organic solvents towards greener alternatives like water, ethanol, or supercritical fluids. Micellar catalysis, for instance, has shown promise for Suzuki-Miyaura coupling reactions in aqueous media. acs.orgresearchgate.netunimib.it

One-Pot Syntheses: Developing multi-step reactions that can be carried out in a single reaction vessel, which can significantly reduce solvent usage, energy consumption, and waste generation. nih.gov A "one-pot" method has been successfully applied to the synthesis of some alkyl-phenylboronic acids. nih.gov

An example of a greener approach is the diazotization of arylamines in methanol, followed by a Sandmeyer-type borylation, which offers a more environmentally friendly route to arylboronic acids. organic-chemistry.org

Expanding the Scope of Catalytic Transformations and Reaction Manifolds

This compound is a valuable building block, primarily utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. wwjmrd.commdpi.com A significant future direction lies in expanding the repertoire of catalytic transformations that can be applied to this molecule.

Key areas for exploration include:

Novel Coupling Partners: Investigating the reactivity of this compound with a wider range of electrophiles beyond aryl halides, such as alkyl halides, pseudohalides, and even C-H bonds.

Transition-Metal-Free Reactions: Developing new methodologies that circumvent the need for transition metals, which can be expensive and pose toxicity concerns. nih.gov This includes exploring reactions like Chan-Lam and Petasis-type couplings.

Asymmetric Catalysis: Introducing chirality into the products derived from this compound. This is particularly important for applications in medicinal chemistry and chiral materials science.

Photoredox Catalysis: Harnessing the power of visible light to drive novel transformations of this compound, potentially leading to new reaction pathways and milder reaction conditions.

The development of new ligands and catalyst systems will be crucial in achieving these goals. For example, the use of specific phosphine (B1218219) ligands has enabled the efficient coupling of challenging substrates like heteroaryl chlorides. researchgate.net

Rational Design of Next-Generation Functional Materials with Enhanced Performance

The unique electronic and photophysical properties of the phenylthiophene scaffold make this compound an attractive precursor for a variety of functional materials. juniperpublishers.comcmu.edu The grand challenge in this area is to move beyond serendipitous discovery and towards the rational design of materials with tailored properties.

Future research should focus on:

Organic Electronics: Systematically modifying the structure of this compound to tune the electronic properties of resulting polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). juniperpublishers.comnih.govacs.org The incorporation of thiophene rings into π-conjugated backbones has been shown to enhance stability and charge transport. juniperpublishers.com

Sensors: Designing boronic acid-based sensors that exhibit high selectivity and sensitivity for specific analytes, such as saccharides or metal ions. nih.govnih.gov The interaction between boronic acids and diols is a key principle in the design of carbohydrate sensors. nih.govresearchgate.net

Self-Healing Materials: Exploring the use of dynamic covalent bonds involving the boronic acid moiety to create polymers and gels with self-healing capabilities. ossila.com

Bioconjugation and Drug Delivery: Developing biocompatible materials based on this compound for targeted drug delivery and bio-imaging applications. Boronic acids can form reversible covalent bonds with diols present on cell surfaces, enabling cell capture and release. ossila.com

The table below outlines potential functional materials derived from this compound and their targeted applications.

Material Class Potential Application Key Design Strategy
Conjugated PolymersOrganic Field-Effect Transistors (OFETs)Tuning of HOMO/LUMO levels through substituent effects.
Fluorescent ProbesSaccharide SensingIncorporation of fluorophores and optimization of binding affinity. nih.gov
Self-Healing PolymersSmart CoatingsReversible boronic ester formation.
HydrogelsDrug Delivery, Cell CapturepH-responsive boronic acid-diol interactions. ossila.com

Interdisciplinary Approaches Bridging Synthesis, Theory, and Advanced Applications

Addressing the grand challenges in this compound research will require a departure from siloed research efforts. A truly holistic understanding and exploitation of this compound will only be achieved through strong interdisciplinary collaborations.

Future research should foster:

Synthesis and Computational Chemistry: Combining experimental synthesis with computational modeling to predict reaction outcomes, understand reaction mechanisms, and design new catalysts and materials. nih.govnih.gov Computational studies can provide insights into the thermodynamics and kinetics of reactions involving boronic acids. researchgate.netnih.gov

Materials Science and Engineering: Integrating the design and synthesis of new materials with their fabrication into devices and the characterization of their performance.

Chemistry and Biology: Leveraging the unique properties of boronic acids for biological applications, such as enzyme inhibition and the development of new therapeutic agents. nih.govmdpi.com

Application of Predictive Modeling and Machine Learning in Compound Design and Reactivity

The advent of machine learning and artificial intelligence offers a paradigm shift in how chemical research is conducted. rsc.org For this compound, these tools can be harnessed to accelerate discovery and optimization.

Key opportunities include:

Predicting Reaction Outcomes: Developing machine learning models that can accurately predict the yield and selectivity of reactions involving this compound under various conditions. researchgate.netorientjchem.org

Designing Novel Compounds: Utilizing generative models to propose new derivatives of this compound with desired properties for specific applications. themoonlight.io

Understanding Structure-Property Relationships: Employing machine learning algorithms to elucidate complex relationships between the molecular structure of this compound derivatives and their observed properties. acs.orgresearchgate.net This can guide the rational design of new materials.

Accelerating Catalyst Discovery: Using predictive modeling to identify promising new catalysts for transformations involving this compound.

The table below illustrates how machine learning can be applied to different aspects of this compound research.

Application Area Machine Learning Technique Potential Impact
Reaction OptimizationBayesian Optimization, Neural NetworksReduced experimental effort and faster development of optimal reaction conditions. researchgate.net
Material Property PredictionGraph Neural Networks, Random ForestAccelerated discovery of materials with desired electronic or optical properties. researchgate.net
De Novo Molecular DesignGenerative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Exploration of novel chemical space for new functional molecules. themoonlight.io

By embracing these future research directions and tackling the associated grand challenges, the scientific community can unlock the full potential of this compound and pave the way for significant advancements in chemistry, materials science, and beyond.

Q & A

Basic: What synthetic strategies are effective for optimizing the yield of (3-Phenylthiophen-2-yl)boronic acid in cross-coupling reactions?

Methodological Answer:
The Suzuki-Miyaura coupling reaction is a primary method for synthesizing aryl boronic acids. Key parameters include:

  • Catalyst selection : Palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used for aryl halide coupling .
  • Solvent/base system : Tetrahydrofuran (THF) or dioxane with potassium carbonate as a base enhances reaction efficiency .
  • Temperature control : Reactions typically proceed at 80–100°C under inert conditions to prevent boronic acid oxidation. Post-reaction purification via HPLC (C18 columns, acetonitrile/water gradients) ensures high purity .

Basic: How can this compound be characterized to confirm structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹¹B NMR verify aromatic proton environments and boron coordination (e.g., ¹¹B shifts at 28–32 ppm for trigonal planar geometry) .
  • Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight, with careful attention to boroxine formation artifacts .
  • HPLC analysis : Reverse-phase chromatography (e.g., 0.1% TFA in water/acetonitrile) monitors purity and isolates byproducts .

Advanced: How can LC-MS/MS be applied to quantify trace impurities of this compound in drug substances?

Methodological Answer:

  • Method setup : Use a triple quadrupole LC-MS/MS in MRM mode for selectivity. Optimize transitions (e.g., m/z 215 → 171 for the parent ion) .
  • Sample prep : Direct analysis of underivatized boronic acids in methanol/water (70:30) minimizes preparation time .
  • Validation : Adhere to ICH guidelines for LOD (0.1 ppm), LOQ (0.3 ppm), linearity (R² > 0.995), and accuracy (spike recovery 90–110%) .

Advanced: What kinetic factors govern the binding of this compound to diols in physiological conditions?

Methodological Answer:

  • Stopped-flow kinetics : Measure binding rates (kₐₙ) using fluorescence quenching. For example, kon values for fructose (~10³ M⁻¹s⁻¹) exceed glucose due to favorable 1,2-diol geometry .
  • pH dependence : Binding affinity peaks at pH 7.4–8.0, where boronate ester formation is favored .
  • Competitive assays : Use ITC or NMR titration to compare thermodynamic (ΔG) and kinetic (kon/koff) parameters with analogous boronic acids .

Advanced: How can MALDI-MS overcome challenges in sequencing peptide boronic acids containing this compound moieties?

Methodological Answer:

  • Derivatization : On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation and enhances ionization .
  • MS/MS fragmentation : Collision-induced dissociation (CID) at 20–30 eV cleaves peptide backbones while preserving boronic acid groups .
  • Library screening : Single-bead MALDI-MS enables rapid deconvolution of branched peptide libraries with ≤5 boronic acid groups .

Advanced: What in vitro assays evaluate the anticancer activity of this compound derivatives?

Methodological Answer:

  • Cell viability assays : Test glioblastoma (U87) or leukemia (Jurkat) cells using MTT or resazurin assays (IC₅₀ typically 0.5–5 μM) .
  • Tubulin polymerization inhibition : Monitor absorbance at 340 nm; IC₅₀ values <25 μM indicate potent activity .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

Advanced: Can photoresponsive azobenzene-boronic acid hybrids modulate this compound binding dynamics?

Methodological Answer:

  • Photoswitch design : Attach azobenzene ortho to the boronic acid. E→Z isomerization with 450 nm light enhances diol binding affinity by 20-fold .
  • Competitive displacement : Use fluorescein-tagged diols to quantify catch-and-release efficiency in hydrogels .
  • Computational modeling : DFT calculations reveal steric and electronic effects stabilizing Z-isomer boronate esters .

Advanced: How do QSAR and machine learning optimize this compound for sensor applications?

Methodological Answer:

  • Descriptor selection : Calculate 613 QSAR parameters (e.g., logP, polar surface area) using Mordred .
  • PCA/k-means clustering : Group 5,136 boronic acids into 200 clusters; prioritize in-house analogs near cluster centroids .
  • Validation : Train random forest models to predict glucose-binding affinity (R² > 0.85) .

Advanced: What strategies improve bacterial detection sensitivity using this compound-functionalized probes?

Methodological Answer:

  • Carbon dot synthesis : Hydrothermal synthesis of B-CDs with 3-Phenylthiophen-2-yl boronic acid enhances Gram-positive binding via glycolipid interactions .
  • Fluorescence quenching : Measure ΔF/F₀ ratios; LOD of 10² CFU/mL achieved for S. aureus .
  • Selectivity testing : Compare binding to E. coli (Gram-negative) vs. B. subtilis (Gram-positive) .

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